molecular formula C19H17ClN4O2S B291976 N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea

N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea

Numéro de catalogue B291976
Poids moléculaire: 400.9 g/mol
Clé InChI: AENBKHALUBTKNM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a potential target for the treatment of B-cell malignancies.

Mécanisme D'action

N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea targets SYK, a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon binding to the B-cell receptor, SYK is activated and initiates downstream signaling pathways that lead to B-cell proliferation and survival. N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea inhibits SYK phosphorylation and downstream signaling, leading to apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has been shown to have potent antitumor activity in preclinical studies, both as a single agent and in combination with other targeted therapies. N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has also demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. In clinical trials, N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has shown promising results in patients with CLL, MCL, and DLBCL, with manageable toxicity profiles.

Avantages Et Limitations Des Expériences En Laboratoire

N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has several advantages for lab experiments, including its potency and selectivity for SYK, as well as its favorable pharmacokinetic properties. However, N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.

Orientations Futures

There are several future directions for the development of N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea and other SYK inhibitors. One area of research is the identification of biomarkers that can predict response to SYK inhibition. Another area of research is the development of combination therapies that can enhance the efficacy of SYK inhibitors. Additionally, there is ongoing research into the potential use of SYK inhibitors in other diseases, such as autoimmune disorders and inflammatory diseases.

Méthodes De Synthèse

The synthesis of N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea involves a multi-step process that begins with the reaction of 4-chlorophenylhydrazine with 2-phenyl-2-(thiophen-2-yl)acetonitrile to form 4-(4-chlorophenyl)-1-phenyl-1H-imidazole-2-thiol. This intermediate is then reacted with chloroacetic acid to form N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetic acid), which is then converted to N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea by reaction with methyl isocyanate.

Applications De Recherche Scientifique

N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cell malignancies. N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has also demonstrated synergistic effects when used in combination with other targeted therapies, such as venetoclax and ibrutinib.

Propriétés

Formule moléculaire

C19H17ClN4O2S

Poids moléculaire

400.9 g/mol

Nom IUPAC

2-[4-(4-chlorophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide

InChI

InChI=1S/C19H17ClN4O2S/c1-21-18(26)23-17(25)12-27-19-22-16(13-7-9-14(20)10-8-13)11-24(19)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H2,21,23,25,26)

Clé InChI

AENBKHALUBTKNM-UHFFFAOYSA-N

SMILES

CNC(=O)NC(=O)CSC1=NC(=CN1C2=CC=CC=C2)C3=CC=C(C=C3)Cl

SMILES canonique

CNC(=O)NC(=O)CSC1=NC(=CN1C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.